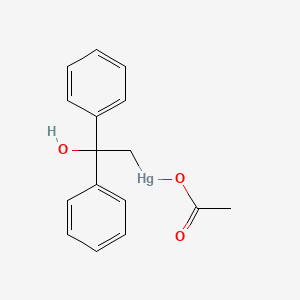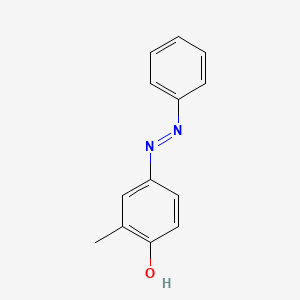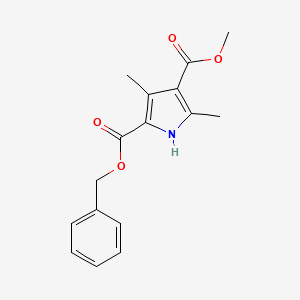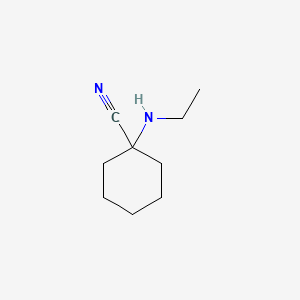
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.345 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate typically involves the esterification of 5-hydroxymethyl-3,4-dimethyl-2-pyrrolecarboxylic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The acetoxymethyl group is introduced via acetylation using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 5-carboxymethyl-3,4-dimethyl-2-pyrrolecarboxylate.
Reduction: Formation of 5-hydroxymethyl-3,4-dimethyl-2-pyrrolecarboxylate.
Substitution: Formation of various substituted pyrrolecarboxylates depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The pyrrole ring structure allows for interactions with various biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
- Benzyl 5-acetoxymethyl-4-ethyl-3-methyl-2-pyrrolecarboxylate
- Benzyl 3,5-dimethyl-4-ethyl-2-pyrrolecarboxylate
- Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate
Comparison: Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
65038-94-0 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
benzyl 5-(acetyloxymethyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-11-12(2)16(18-15(11)10-21-13(3)19)17(20)22-9-14-7-5-4-6-8-14/h4-8,18H,9-10H2,1-3H3 |
InChI Key |
BYVBNXJQPYPOQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)





